molecular formula C8H10N2O2 B12097713 2-Methoxy-6-methylnicotinamide

2-Methoxy-6-methylnicotinamide

Cat. No.: B12097713
M. Wt: 166.18 g/mol
InChI Key: GAWNOZOKPKBYKC-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinamide, featuring a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.

    Amidation Reaction: The pyridine derivative undergoes an amidation reaction with ammonia or an amine source to form the nicotinamide structure. This reaction is often facilitated by catalysts such as palladium or copper and may require elevated temperatures and pressures to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Purification Steps: Post-reaction, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-6-methylnicotinamide.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: 2-Hydroxy-6-methylnicotinamide.

    Reduction: 2-Methoxy-6-methylaminopyridine.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 2-methoxy-6-methylnicotinamide is its potential as an antiviral agent. Research indicates that derivatives of 6-methylnicotinamide can inhibit the growth of several viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).

  • Mechanism of Action : The antiviral efficacy is attributed to the compound's ability to interfere with viral replication processes, making it a candidate for developing treatments for viral infections.
  • Case Study : A patent describes a novel 6-methylnicotinamide derivative that shows excellent inhibitory effects against HBV, HCV, and HIV, suggesting its utility in antiviral pharmaceutical compositions with fewer side effects compared to existing treatments .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, which may contribute to its therapeutic potential.

  • Research Findings : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness stems from its interaction with microbial enzymes and cellular processes.
  • Application : This property positions it as a candidate for developing new antibiotics or adjunct therapies in managing bacterial infections .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent, which could have implications for treating chronic inflammatory diseases.

  • Biological Interactions : Research indicates that this compound interacts with specific receptors and enzymes involved in inflammatory pathways. This interaction can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.
  • Clinical Relevance : The anti-inflammatory properties are being explored in preclinical models to assess their effectiveness in reducing inflammation-related symptoms .

Cancer Research

Emerging studies suggest that this compound may play a role in cancer research.

  • Biomarker Potential : In metabolomics studies, certain nicotinamide derivatives have been identified as potential biomarkers for differentiating between tumor and non-tumor tissues. This could lead to new diagnostic tools or therapeutic strategies in oncology .
  • Mechanistic Insights : Investigations into the compound's effects on cancer cell metabolism indicate that it may influence pathways involved in tumor growth and metastasis .

Pharmacological Development

The unique structure of this compound makes it a valuable candidate for drug development.

  • Synthesis and Optimization : The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity or pharmacokinetic properties .
  • Future Directions : Ongoing research aims to optimize the compound's structure to improve its efficacy and safety profile for clinical use.

Data Summary Table

ApplicationMechanism/FindingsReferences
AntiviralInhibits HBV, HCV, HIV replication
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Cancer researchPotential biomarker for tumor differentiation
Pharmacological developmentMulti-step synthesis allows for structural optimization

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylnicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes that utilize nicotinamide as a substrate, affecting metabolic pathways.

    Receptor Binding: The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, lacking the methoxy and methyl groups.

    2-Methoxynicotinamide: Similar structure but without the methyl group at the sixth position.

    6-Methylnicotinamide: Lacks the methoxy group at the second position.

Uniqueness: 2-Methoxy-6-methylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Biological Activity

2-Methoxy-6-methylnicotinamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position. Its molecular formula is C8H10N2OC_8H_{10}N_2O, and it has been studied for various biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily linked to its interaction with Nicotinamide N-methyltransferase (NNMT) . NNMT plays a significant role in metabolic processes, particularly in the regulation of nicotinamide metabolism. Inhibition of NNMT has been associated with improvements in metabolic health, particularly in conditions such as obesity and type 2 diabetes (T2D) .

Key Mechanisms:

  • Inhibition of NNMT : By inhibiting NNMT, this compound may reduce the levels of methylated nicotinamide derivatives, potentially enhancing cellular energy metabolism and insulin sensitivity .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects, which may be mediated through the modulation of cytokine production and immune response pathways. This property is particularly relevant for conditions characterized by chronic inflammation .

Case Studies

  • Obesity and Metabolic Disorders :
    A study involving mice treated with NNMT inhibitors, including derivatives like this compound, showed significant reductions in body weight and improved glucose tolerance compared to control groups. These findings suggest that targeting NNMT can effectively alter metabolic pathways associated with obesity .
  • Cancer Research :
    Recent investigations have highlighted the role of NNMT in tumor microenvironments, where elevated levels can inhibit T-cell functions. Compounds like this compound are being explored as potential therapeutic agents to counteract these effects, thereby enhancing anti-tumor immunity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates cytokine production
Metabolic HealthReduces body weight; improves glucose tolerance

Table 2: Mechanisms Related to NNMT Inhibition

MechanismEffect on Health OutcomesReferences
Reduced methylation of nicotinamideImproved insulin sensitivity; metabolic health
Modulation of inflammatory pathwaysDecreased chronic inflammation

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methoxy-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(7(9)11)8(10-5)12-2/h3-4H,1-2H3,(H2,9,11)

InChI Key

GAWNOZOKPKBYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)OC

Origin of Product

United States

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